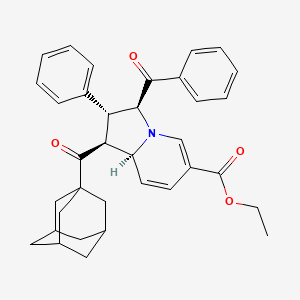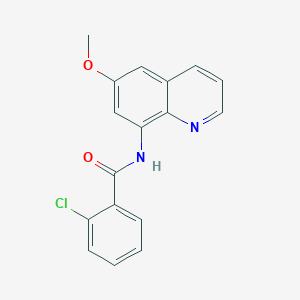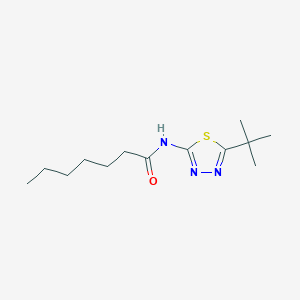![molecular formula C17H17ClN2O3 B11535038 4-Chloro-2-{[(2,4-dimethylphenyl)imino]methyl}-3,5-dimethyl-6-nitrophenol](/img/structure/B11535038.png)
4-Chloro-2-{[(2,4-dimethylphenyl)imino]methyl}-3,5-dimethyl-6-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-{[(2,4-dimethylphenyl)imino]methyl}-3,5-dimethyl-6-nitrophenol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is a derivative of phenol, characterized by the presence of chloro, nitro, and imino groups, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-{[(2,4-dimethylphenyl)imino]methyl}-3,5-dimethyl-6-nitrophenol typically involves a multi-step process:
Formation of the Schiff Base: The initial step involves the condensation of 2,4-dimethylbenzaldehyde with 2,4-dimethylaniline in the presence of an acid catalyst to form the imine (Schiff base).
Nitration: The resulting imine is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Chlorination: Finally, the compound is chlorinated using thionyl chloride or another chlorinating agent to introduce the chloro group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Sodium ethoxide (NaOEt) or potassium thiolate (KSR) in anhydrous conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-{[(2,4-dimethylphenyl)imino]methyl}-3,5-dimethyl-6-nitrophenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of dyes, pigments, and other organic materials due to its chromophoric properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The nitro and chloro groups can participate in electron transfer reactions, while the imino group can form hydrogen bonds with target proteins. These interactions can disrupt normal cellular processes, leading to antimicrobial or antifungal effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-{[(2,6-dimethylphenyl)imino]methyl}phenol: Similar structure but lacks the nitro group.
2-{[(2,4-Dimethylphenyl)imino]methyl}-3,5-dimethylphenol: Lacks both the chloro and nitro groups.
4-Nitro-2-{[(2,4-dimethylphenyl)imino]methyl}-3,5-dimethylphenol: Similar but lacks the chloro group.
Uniqueness
4-Chloro-2-{[(2,4-dimethylphenyl)imino]methyl}-3,5-dimethyl-6-nitrophenol is unique due to the presence of all three functional groups (chloro, nitro, and imino), which confer distinct reactivity and potential for diverse applications. The combination of these groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C17H17ClN2O3 |
|---|---|
Molecular Weight |
332.8 g/mol |
IUPAC Name |
4-chloro-2-[(2,4-dimethylphenyl)iminomethyl]-3,5-dimethyl-6-nitrophenol |
InChI |
InChI=1S/C17H17ClN2O3/c1-9-5-6-14(10(2)7-9)19-8-13-11(3)15(18)12(4)16(17(13)21)20(22)23/h5-8,21H,1-4H3 |
InChI Key |
RVKMKDSFVJPHOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=CC2=C(C(=C(C(=C2O)[N+](=O)[O-])C)Cl)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-ethoxy-4-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11534959.png)
![4-{4-[(1Z)-1-{(2Z)-[4-(dipropylamino)benzylidene]hydrazinylidene}ethyl]-5-methyl-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B11534960.png)
![2-Methyl-N'-[(E)-[5-(pyridin-2-ylsulfanyl)furan-2-YL]methylidene]benzohydrazide](/img/structure/B11534961.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11534974.png)


![3,3'-dimethyl-8,8'-bis{(E)-[(2-methylphenyl)imino]methyl}-5,5'-di(propan-2-yl)-2,2'-binaphthalene-1,1',6,6',7,7'-hexol](/img/structure/B11534985.png)
![N-[(N'-Cyclopentylidenehydrazinecarbonyl)methyl]-2-nitro-N-phenylbenzene-1-sulfonamide](/img/structure/B11534995.png)
methanone](/img/structure/B11535001.png)

![4-[(E)-[(2-Hydroxy-4-methylphenyl)imino]methyl]phenyl 4-bromobenzoate](/img/structure/B11535023.png)
![N-{(E)-[2,4-bis(benzyloxy)phenyl]methylidene}-4-(3-bromophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine](/img/structure/B11535028.png)
![5-[(3,5-Dibromo-4-hydroxyphenyl)methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11535029.png)
![(4Z)-2-(3-chlorophenyl)-5-methyl-4-{[(2,4,6-trichlorophenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11535033.png)
